TIPS-5-Ethynyl-dU-CE Phosphoramidite
Description
Contextualizing Alkynyl Nucleosides in Nucleic Acid Modification
The introduction of modifications into nucleic acids is a cornerstone of modern biotechnology and diagnostics. Alkynyl nucleosides, which are nucleosides bearing an alkyne functional group, represent a powerful class of these modified building blocks. jenabioscience.com The alkyne group itself does not typically interfere with the structure or function of the DNA duplex. Instead, it serves as a bioorthogonal chemical handle—a reactive group that does not interact with the complex biological molecules found in a cell.
This inertness allows for the precise, post-synthetic modification of DNA or RNA strands. After an oligonucleotide containing an alkynyl nucleoside is synthesized, the alkyne handle can be selectively reacted with a molecule carrying a complementary azide (B81097) group. mdpi.comnih.gov This reaction, a type of "click chemistry," allows researchers to conjugate various functional moieties to specific sites within a nucleic acid sequence. mdpi.com This strategy is widely employed for applications such as labeling DNA for imaging, creating therapeutic oligonucleotide conjugates, and constructing complex DNA-based nanostructures. mdpi.com The ability to introduce functionalities like 8-ethynyladenosines has been explored for potential cytotoxic activity against tumor cell lines. mdpi.com
Significance of Triisopropylsilyl (TIPS) Protection in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is a cyclical chemical process that builds DNA or RNA strands one nucleotide at a time. twistbioscience.comyoutube.com This process involves a series of chemical reactions under both acidic and basic conditions. twistbioscience.com To ensure that the desired oligonucleotide is formed correctly, any reactive functional groups on the nucleoside building blocks that are not meant to participate in the chain-elongation reaction must be temporarily blocked with protecting groups. springernature.com
The terminal ethynyl (B1212043) group of 5-ethynyl-dU is susceptible to a side reaction known as base-catalyzed hydration during the final deprotection step of oligonucleotide synthesis, which typically uses strong bases like ammonium (B1175870) hydroxide (B78521) or methylamine (B109427). cambio.co.ukglenresearch.com This hydration converts the desired alkyne into a methyl ketone, rendering it unable to participate in subsequent click reactions. glenresearch.comglenresearch.com
To prevent this, the alkyne is protected with a Triisopropylsilyl (TIPS) group. glenresearch.com The bulky TIPS group is stable throughout the entire oligonucleotide synthesis cycle, including the standard deprotection steps needed to remove protecting groups from the phosphate (B84403) backbone and the nucleobases themselves. cambio.co.ukglenresearch.com It effectively shields the ethynyl group from hydration. glenresearch.com After the oligonucleotide has been synthesized and purified, the TIPS group can be cleanly and efficiently removed using a specific chemical reagent, tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to reveal the reactive alkyne, which is then ready for click chemistry conjugation. cambio.co.ukglenresearch.com This strategy provides much broader compatibility with various oligonucleotide synthesis and deprotection protocols compared to the unprotected version. glenresearch.com
| Property | Description |
| Compound | 5'-Dimethoxytrityl-5-triisopropylsilyl-ethynyl-2'-deoxyUridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Abbreviation | TIPS-5-Ethynyl-dU-CE Phosphoramidite (B1245037) |
| Molecular Formula | C₅₀H₆₇N₄O₈PSi |
| Molecular Weight | 911.15 g/mol |
| CAS Number | 1472616-97-9 |
| Function | Protected phosphoramidite for introducing a clickable alkyne into synthetic DNA. |
| Key Protecting Groups | 5'-OH: Dimethoxytrityl (DMT) Alkyne: Triisopropylsilyl (TIPS) Phosphate: 2-Cyanoethyl |
| TIPS Group Removal | Treatment with Tetrabutylammonium Fluoride (TBAF) in DMF. cambio.co.ukglenresearch.com |
Overview of the Click Chemistry Paradigm in Bioconjugation
"Click chemistry" is a concept introduced by K. Barry Sharpless that describes a class of chemical reactions that are rapid, efficient, specific, and high-yielding. These reactions are designed to be simple to perform, generate minimal and inoffensive byproducts, and be tolerant of a wide range of functional groups and solvents, including water. The premier example of a click reaction, and the one most relevant to the use of TIPS-5-Ethynyl-dU-CE Phosphoramidite, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov
The CuAAC reaction involves the joining of an alkyne and an azide to form a stable five-membered triazole ring. This reaction is exceptionally robust and bioorthogonal, meaning it can be performed in complex biological environments without interfering with native biochemical processes. nih.gov In the context of nucleic acid modification, an oligonucleotide synthesized with an alkynyl nucleoside (derived from TIPS-5-Ethynyl-dU) can be "clicked" to a molecule of interest that has been tagged with an azide group. nih.gov This powerful bioconjugation strategy is used extensively to attach probes, labels, and other functional molecules to DNA and RNA for a vast array of applications in diagnostics, therapeutics, and materials science. nih.gov
| Reaction Type | Reactants | Catalyst | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | High efficiency, high specificity, forms a stable 1,2,3-triazole linkage, widely used in bioconjugation. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (strained alkyne) + Azide | None (metal-free) | Avoids the use of potentially toxic copper catalysts, useful for in vivo applications. nih.govacs.org |
Properties
Molecular Formula |
C50H67N4O8PSi |
|---|---|
Molecular Weight |
911.1 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63?/m0/s1 |
InChI Key |
CCVQXLLQYFTKGP-KSJPBEHZSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Incorporation into Nucleic Acids
Solid-Phase Oligonucleotide Synthesis with TIPS-5-Ethynyl-dU-CE Phosphoramidite (B1245037)
The incorporation of modified nucleosides like TIPS-5-Ethynyl-dU into DNA and RNA sequences is accomplished through automated solid-phase synthesis, a cornerstone of modern molecular biology and biotechnology. santiago-lab.com This process involves the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support. santiago-lab.com
Coupling Efficiency and Reaction Kinetics
The efficiency of the coupling step is paramount for the synthesis of high-purity, full-length oligonucleotides. While the fundamental chemistry of phosphoramidite coupling is robust, the reaction kinetics can be influenced by the steric bulk of the incoming phosphoramidite. umich.eduatdbio.com Modified phosphoramidites, particularly those with bulky protecting groups like TIPS-5-Ethynyl-dU, often exhibit slower reaction rates compared to standard, unmodified nucleoside phosphoramidites. biosearchtech.com
To ensure high coupling efficiencies (typically >98%), the coupling time for modified amidites is often extended. umich.edubiosearchtech.com For TIPS-5-Ethynyl-dU-CE Phosphoramidite, a coupling time of 3 minutes is recommended to achieve optimal incorporation. glenresearch.comglenresearch.com This contrasts with the much shorter coupling times, often as brief as 30 seconds, sufficient for standard DNA phosphoramidites like dA, dC, dG, and dT. biosearchtech.comgoogle.com
| Phosphoramidite Type | Recommended Coupling Time | Typical Coupling Efficiency |
|---|---|---|
| Standard Unmodified (e.g., dA, dC, dG, dT) | ~30 seconds biosearchtech.com | >98-99% biosearchtech.com |
| This compound | 3 minutes glenresearch.comglenresearch.com | >98% |
| Other Modified/Bulky Phosphoramidites | 5-10 minutes biosearchtech.com | Variable, generally >95% |
Compatibility with Standard Synthesizer Protocols
A significant advantage of this compound is its broad compatibility with standard automated DNA synthesis protocols and instruments. glenresearch.comchemrxiv.org The coupling step itself requires no significant deviation from the synthesizer manufacturer's recommended methods, other than extending the coupling wait time. glenresearch.comglenresearch.com
However, post-synthesis processing requires specific steps. While the cleavage from the solid support and deprotection of standard base protecting groups (e.g., benzoyl, isobutyryl) can be performed using common reagents like ammonium (B1175870) hydroxide (B78521), an additional, separate step is required to remove the TIPS group. glenresearch.comglenresearch.com This is typically achieved by treating the oligonucleotide with tetra-n-butylammonium fluoride (B91410) (TBAF). glenresearch.comglenresearch.com
The choice of base deprotection conditions is also important. This phosphoramidite is compatible with standard ammonium hydroxide and "UltraMild" deprotection conditions (e.g., potassium carbonate in methanol), which are used for oligonucleotides containing sensitive functional groups. glenresearch.combiosearchtech.com However, it is not compatible with stronger amine-based reagents like methylamine (B109427), which can damage the modification. glenresearch.com
| Deprotection Reagent/Condition | Compatibility with TIPS-5-Ethynyl-dU | Notes |
|---|---|---|
| Ammonium Hydroxide | Compatible glenresearch.com | Standard condition for base deprotection. |
| Ammonium Hydroxide/Methylamine (AMA) | Not Compatible glenresearch.com | Too harsh; can lead to side reactions. |
| Potassium Carbonate in Methanol (B129727) (UltraMild) | Compatible glenresearch.combiosearchtech.com | Used for sensitive molecules. |
| Tetra-n-butylammonium fluoride (TBAF) | Required glenresearch.comglenresearch.com | Specific step for removal of the TIPS protecting group post-synthesis. |
Strategies for Multi-site Incorporation
The synthesis of oligonucleotides containing multiple alkyne modifications for applications in materials science and biotechnology is a growing area of research. nih.gov Strategies for incorporating TIPS-5-Ethynyl-dU at multiple positions within a single oligonucleotide are readily implemented on automated synthesizers. acs.org
One common approach involves the use of "doubler" or "trebler" phosphoramidites. acs.org These reagents create a branched point in the oligonucleotide backbone. After the incorporation of a doubler, two parallel synthesis paths are opened on the same solid support, allowing for the addition of two phosphoramidites in the subsequent coupling cycle. By repeatedly using the TIPS-5-Ethynyl-dU phosphoramidite in these cycles, multiple alkyne functionalities can be efficiently introduced at the desired locations, often at the terminus of the oligonucleotide. nih.govacs.org This method allows for the creation of DNA scaffolds with a high density of clickable sites for subsequent conjugation reactions. nih.gov
Role of the TIPS Protecting Group in Preventing Side Reactions
The terminal alkyne of 5-ethynyl-2'-deoxyuridine (B1671113) is susceptible to undesirable side reactions under the chemical conditions of standard oligonucleotide synthesis and deprotection. nih.govacs.org The triisopropylsilyl (TIPS) group serves as a robust protecting group, effectively shielding the alkyne from these reactions until it is intentionally removed. glenresearch.comglenresearch.com
Mitigation of Acid- and Base-Catalyzed Hydration
During the solid-phase synthesis cycle, the oligonucleotide is repeatedly exposed to acidic conditions during the 5'-dimethoxytrityl (DMT) deprotection step. umich.edu Furthermore, the final cleavage and base deprotection step typically involves prolonged exposure to a strong base, such as ammonium hydroxide, often at elevated temperatures. biosearchtech.com
Terminal alkynes can undergo hydration under both acidic and basic conditions. glenresearch.comacs.org This reaction adds a molecule of water across the triple bond. libretexts.org The bulky and chemically stable TIPS group sterically hinders the approach of water and catalysts to the alkyne, thus preventing this hydration reaction throughout the synthesis and deprotection processes. glenresearch.comglenresearch.comglenresearch.com This protection is crucial for maintaining the integrity of the alkyne, which is essential for its intended use in post-synthetic modifications like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". cambio.co.uk
Prevention of Methyl Ketone and Acetyl Side-Product Formation
The hydration of the terminal ethynyl (B1212043) group on the uracil (B121893) base leads directly to the formation of a methyl ketone. glenresearch.comcambio.co.uk This side product is also referred to as an acetyl group. nih.govacs.org The formation of this acetyl derivative is a significant issue when using unprotected 5-ethynyl-dU, as it renders the modified nucleotide incapable of participating in subsequent click chemistry reactions. glenresearch.comglenresearch.com
By preventing the initial hydration event, the TIPS protecting group effectively bypasses the formation of these methyl ketone and acetyl side-products. glenresearch.comnih.govacs.org This ensures that after the final deprotection and TIPS removal steps, the resulting oligonucleotide contains a pure, unmodified alkyne ready for high-efficiency conjugation. nih.govacs.org The use of TIPS protection is therefore a key strategy for the high-fidelity synthesis of "clickable" oligonucleotides. nih.gov
Enhanced Compatibility in Oligonucleotide Synthesis and Deprotection
The introduction of a triisopropylsilyl (TIPS) protecting group on the 5-ethynyl moiety of 5-Ethynyl-dU-CE Phosphoramidite marks a significant advancement in oligonucleotide synthesis. glenresearch.com This modification provides broader compatibility with the various chemical conditions encountered during synthesis and deprotection. cambio.co.ukglenresearch.com The primary challenge with the unprotected 5-Ethynyl-dU is its susceptibility to base-catalyzed hydration during the cleavage and deprotection steps, particularly when strong bases or elevated temperatures are employed. glenresearch.comcambio.co.uk This hydration process converts the reactive ethynyl group into a methyl ketone, which effectively blocks the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. glenresearch.comcambio.co.uk
By protecting the alkyne with the bulky TIPS group, this unwanted side reaction is prevented. glenresearch.com The TIPS group is robust enough to withstand both the acidic conditions of detritylation and the basic conditions required for nucleobase deprotection, thereby safeguarding the alkyne's integrity throughout the entire synthesis cycle. glenresearch.comcambio.co.uk This enhanced stability allows for greater flexibility in the choice of deprotection strategies, making the synthesis of highly modified oligonucleotides more reliable. glenresearch.com
Deprotection Strategies for TIPS-Modified Oligonucleotides
Optimized Protocols for TIPS Removal (e.g., TBAF Treatment)
The removal of the TIPS protecting group is a critical final step to unmask the reactive alkyne for subsequent conjugation reactions. The standard and most effective method for this is treatment with tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.comglenresearch.com An optimized protocol ensures efficient and complete removal of the silyl (B83357) group without compromising the integrity of the oligonucleotide. glenresearch.com Research has shown that the efficiency of desilylation reactions using TBAF is highly dependent on the water content of the reagent, with anhydrous conditions being optimal for complete deprotection, especially for pyrimidine (B1678525) nucleosides. trilinkbiotech.comnih.gov
After standard cleavage and nucleobase deprotection, the oligonucleotide is dried and then redissolved in an anhydrous solvent, typically dimethylformamide (DMF). glenresearch.com TBAF is added, and the reaction is gently heated to ensure complete removal of the TIPS group. cambio.co.ukglenresearch.com The reaction is subsequently quenched to stop the deprotection process before the final desalting and purification of the functionalized oligonucleotide. glenresearch.com
Table 1: Optimized Protocol for TIPS Group Removal
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Solubilization | Dissolve dried oligonucleotide in anhydrous DMF. | Provides an anhydrous environment for the reaction. |
| 2. Deprotection | Add Tetrabutylammonium fluoride (TBAF) and heat at 45°C for 15 minutes. | Cleaves the silyl ether bond to remove the TIPS group. |
| 3. Quenching | Add 2M Triethylammonium acetate (B1210297) (TEAA). | Neutralizes the reaction to prevent potential side reactions. |
This data is compiled from information found in search results glenresearch.comcambio.co.ukglenresearch.com.
Compatibility with Nucleobase Deprotection Conditions
A significant advantage of this compound is its compatibility with standard nucleobase deprotection conditions. cambio.co.ukglenresearch.com The TIPS group is stable to the basic reagents typically used to remove protecting groups from the exocyclic amines of standard DNA and RNA bases (e.g., dA, dC, dG). glenresearch.comglenresearch.com This allows for the use of common deprotection reagents like ammonium hydroxide, mixtures of ammonium hydroxide and methylamine (AMA), or potassium carbonate in methanol without affecting the protected alkyne. glenresearch.comglenresearch.com
Comparative Analysis with Unprotected 5-Ethynyl-dU-CE Phosphoramidite and Other Alkynyl Analogs
Enhanced Fidelity in Synthesis of Highly Modified Oligonucleotides
The use of this compound enhances the fidelity of synthesizing highly modified oligonucleotides. Fidelity, in this context, refers to the successful production of the desired oligonucleotide sequence with all modifications intact and functional. The primary threat to the fidelity of oligonucleotides containing unprotected 5-ethynyl-dU is the irreversible hydration of the alkyne to a non-reactive methyl ketone. glenresearch.comcambio.co.uk This side reaction reduces the yield of the desired clickable product and complicates purification.
Distinct Advantages over Alternative Alkyne Modifiers (e.g., C8-Alkyne-dT-CE Phosphoramidite)
When compared to other alkyne modifiers, such as C8-Alkyne-dT-CE Phosphoramidite, TIPS-5-Ethynyl-dU offers distinct advantages. The C8-alkyne modifiers attach the alkyne to the C8 position of purines or via a long linker at the C5 position of pyrimidines. glenresearch.combaseclick.eu While chemically robust and not susceptible to hydration like unprotected 5-ethynyl-dU, the nature of the linkage is different. glenresearch.com The C8 position provides a flexible linker, which can be advantageous for reducing steric hindrance in some applications. baseclick.eu
However, the 5-position of pyrimidines places the modification directly into the major groove of the DNA duplex. The rigid ethynyl linkage provided by 5-ethynyl-dU can be desirable for applications requiring precise positioning of a label or conjugate with minimal perturbation of the DNA structure. The TIPS protection confers the necessary chemical stability to the 5-ethynyl-dU moiety, making its use as robust as C8-alkyne analogues during synthesis. glenresearch.com This allows researchers to choose a modification based on the desired final structure and application (e.g., rigid vs. flexible linker) rather than being limited by the chemical instability of the building block during synthesis.
Table 2: Comparative Features of Alkyne-Modified Phosphoramidites
| Feature | TIPS-5-Ethynyl-dU | Unprotected 5-Ethynyl-dU | C8-Alkyne-dT |
|---|---|---|---|
| Alkyne Stability | High (TIPS protected) | Low (Prone to hydration) | High |
| Deprotection Compatibility | Broad (Compatible with standard and strong bases) | Limited (Requires mild conditions) | Broad |
| Fidelity | High (Prevents side reactions) | Moderate (Risk of methyl ketone formation) | High |
| Linker Type | Rigid (Directly on base) | Rigid (Directly on base) | Flexible (Long C8 linker) |
| Post-synthetic Handling | Requires TIPS removal step (TBAF) | No extra step | No extra step |
This data is compiled from information found in search results glenresearch.comcambio.co.ukcambio.co.ukglenresearch.combaseclick.eu.
Applications in Advanced Nucleic Acid Functionalization Via Click Chemistry
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TIPS-5-Ethynyl-dU-Modified Oligonucleotides
The CuAAC reaction is a cornerstone of click chemistry, enabling the covalent ligation of an alkyne and an azide (B81097) to form a stable triazole linkage. When applied to oligonucleotides containing 5-ethynyl-dU, this reaction allows for precise, post-synthetic functionalization with a vast array of azide-modified molecules. iris-biotech.de The use of a TIPS (triisopropylsilyl) protecting group on the alkyne offers an additional layer of control, allowing for sequential labeling strategies. glenresearch.com
The widely accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate from the terminal alkyne of the modified deoxyuridine. acs.orgresearchgate.net This intermediate then reacts with an azide to form a six-membered metallacycle, which subsequently rearranges and, upon protonation, releases the 1,4-disubstituted triazole product, regenerating the copper(I) catalyst. acs.org The reaction is characterized by its high efficiency and regioselectivity, exclusively producing the 1,4-triazole isomer. nih.gov
For efficient conjugation with alkyne-modified oligonucleotides, several reaction parameters are critical. The reaction is typically carried out in aqueous buffers, often with a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to aid in the solubility of the azide-modified label. lumiprobe.com The concentration of the oligonucleotide and the azide label is important, with a 2 to 5-fold excess of the azide generally being sufficient for complete conversion. glenresearch.com The reaction temperature can be moderately elevated (e.g., 37-45°C) to accelerate the reaction, with completion times ranging from 30 minutes to a few hours. glenresearch.comiris-biotech.de The copper(I) catalyst is usually generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. lumiprobe.comoup.com
| Parameter | Recommended Condition | Rationale |
| Solvent | Aqueous buffer with co-solvent (e.g., DMSO) | Ensures solubility of both the oligonucleotide and the typically hydrophobic azide-modified labels. lumiprobe.com |
| Reactant Ratio | 2-5 equivalents of azide per alkyne | Drives the reaction to completion. glenresearch.com |
| Temperature | Room temperature to 45°C | Balances reaction rate with oligonucleotide stability. iris-biotech.de |
| Catalyst | Cu(I), often from CuSO₄ and a reducing agent | In situ generation of the active catalyst is convenient and effective. lumiprobe.comoup.com |
| Ligand | Copper-stabilizing ligand (e.g., TBTA, THPTA) | Prevents DNA damage and enhances reaction efficiency. glenresearch.comoup.com |
| Reaction Time | 30 minutes to 4 hours | Typically sufficient for complete conversion. glenresearch.com |
A significant challenge in applying CuAAC to nucleic acids is the potential for copper ions to cause damage to the DNA backbone, primarily through the generation of reactive oxygen species (ROS) that lead to strand breaks. glenresearch.comoup.com This issue has been largely overcome by the use of copper(I)-stabilizing ligands. glenresearch.comglenresearch.com Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) play a crucial dual role. glenresearch.comoup.com
Firstly, they chelate the copper(I) ion, protecting it from oxidation to the less active copper(II) state and preventing its participation in Fenton-like reactions that generate ROS. oup.com Secondly, these ligands accelerate the catalytic cycle of the click reaction itself. oup.comnih.gov The use of these ligands has been instrumental in enabling the CuAAC reaction to be used for the high-efficiency functionalization of alkyne-modified DNA with minimal degradation. glenresearch.comiris-biotech.de Acetonitrile has also been investigated as a co-solvent that can serve as a ligand to stabilize the copper ion, obviating the need for a separate stabilizing ligand in some cases. nih.gov
The efficiency of triazole formation in CuAAC reactions with alkyne-modified oligonucleotides is typically very high, often approaching quantitative yields. glenresearch.com This high efficiency allows for the use of only a small excess of the azide-modified label, simplifying downstream purification. glenresearch.com The fidelity of the reaction is also excellent, with the triazole linkage being highly stable under a wide range of chemical and biological conditions. sci-hub.se
The progress and outcome of the conjugation can be evaluated using various analytical techniques. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful tool to confirm the successful conjugation by observing the expected mass shift in the oligonucleotide product. glenresearch.com High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) can also be used to assess the purity of the labeled oligonucleotide and confirm the complete consumption of the starting material. lumiprobe.comresearchgate.net Studies have shown that even with multiple alkyne modifications within a single oligonucleotide, complete functionalization can be achieved without the formation of significant by-products. glenresearch.com
| Analytical Method | Information Provided |
| MALDI-TOF Mass Spectrometry | Confirms covalent attachment of the label by detecting the mass increase of the final product. glenresearch.com |
| HPLC | Assesses the purity of the labeled oligonucleotide and separates it from unreacted starting materials. researchgate.net |
| PAGE | Visualizes the shift in mobility between the unlabeled and labeled oligonucleotide, confirming conjugation. lumiprobe.com |
Site-Specific Labeling and Probe Development
The ability to incorporate TIPS-5-Ethynyl-dU-CE Phosphoramidite (B1245037) at any desired position within a synthetic oligonucleotide allows for precise, site-specific labeling. polscientific.com This capability is fundamental to the development of sophisticated molecular probes for a variety of biological applications.
A major application of this technology is the site-specific labeling of oligonucleotides with fluorescent dyes. researchgate.netnih.gov By reacting an alkyne-modified oligonucleotide with an azide-derivatized fluorophore, highly fluorescent probes can be generated. lumiprobe.comrsc.org This method has been successfully used to attach a wide range of dyes. glenresearch.com The resulting fluorescently labeled oligonucleotides are essential tools for applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR) assays, and DNA sequencing. iris-biotech.denih.gov The click chemistry approach ensures that the dye is attached via a stable, uncharged triazole linkage, which minimally perturbs the hybridization properties of the oligonucleotide.
Beyond fluorescent dyes, the CuAAC reaction is used to conjugate other important molecules, such as biotin (B1667282), to oligonucleotides. glenresearch.com Biotin is a widely used affinity tag due to its exceptionally strong and specific interaction with streptavidin and avidin. genelink.com By clicking an azide-modified biotin onto an alkyne-bearing oligonucleotide, probes for affinity purification, immobilization on surfaces, and detection assays can be readily prepared. nih.govnih.gov This method provides a robust and efficient alternative to traditional methods of biotinylating oligonucleotides. glenresearch.comresearchgate.net The versatility of the click reaction allows for the attachment of various biotin derivatives, including those with cleavable linkers, which can be useful for the controlled release of the captured oligonucleotide. nih.govnih.gov Similarly, other affinity tags can be introduced, expanding the toolkit for nucleic acid-based research and diagnostics. chemrxiv.org
Attachment of Azido Amino Acids and Peptides
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for conjugating oligonucleotides containing 5-ethynyl-dU with molecules bearing an azide group. sigmaaldrich.comjpt.comnih.gov This reaction is particularly valuable for the attachment of azido-functionalized amino acids and peptides to DNA. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with high fidelity in the presence of other functional groups found in both the oligonucleotide and the peptide, without the need for extensive protecting group strategies. researchgate.net
The process begins with the solid-phase synthesis of an oligonucleotide using TIPS-5-Ethynyl-dU-CE Phosphoramidite to introduce the alkyne functionality at desired positions. Following synthesis and deprotection of the oligonucleotide, which includes a specific step to remove the TIPS group and liberate the terminal alkyne, the oligonucleotide is ready for conjugation. glenresearch.comglenresearch.com The subsequent click reaction with an azido-amino acid or an azide-modified peptide is typically carried out in aqueous buffers, often in the presence of a copper(I) catalyst and a stabilizing ligand to prevent oxidative side reactions and protect the DNA structure. broadpharm.com This methodology allows for the precise, covalent linkage of peptides to oligonucleotides, creating hybrid molecules with combined properties, such as enhanced cellular uptake or specific targeting capabilities. qyaobio.comnih.gov
Table 1: Representative Protocol for Oligonucleotide-Peptide Conjugation via Click Chemistry
| Step | Procedure | Key Reagents | Purpose |
| 1 | Oligonucleotide Synthesis | This compound | Incorporate protected alkyne into DNA sequence. |
| 2 | Deprotection & Purification | Standard deprotection reagents, TBAF | Remove protecting groups from DNA and the alkyne. |
| 3 | Click Reaction Setup | Alkyne-modified DNA, Azido-peptide | Prepare the reactants for conjugation. |
| 4 | Catalyst Preparation | CuSO₄, Sodium Ascorbate, THPTA | Generate the active Cu(I) catalyst in situ. |
| 5 | Conjugation Reaction | Aqueous buffer | Covalently link the peptide to the oligonucleotide. |
| 6 | Purification | HPLC or gel electrophoresis | Isolate the purified peptide-oligonucleotide conjugate. |
Bioconjugation Strategies for Nucleic Acid-Biomolecule Hybrid Constructs
Linkage of Oligonucleotides to Diverse Biomolecules
The versatility of the ethynyl (B1212043) handle introduced by this compound extends far beyond peptide conjugation, enabling the linkage of oligonucleotides to a wide array of biomolecules. genelink.com This has been instrumental in the development of nucleic acid-biomolecule hybrid constructs for various applications in diagnostics, therapeutics, and materials science. researchgate.netki.se The click chemistry approach is broadly applicable for attaching molecules that have been pre-functionalized with an azide group. nih.gov
Researchers have successfully conjugated oligonucleotides modified with 5-ethynyl-dU to various biomolecules, including:
Fluorescent Dyes: Azide-modified fluorophores can be readily attached to alkyne-bearing DNA, creating probes for fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging. sigmaaldrich.com
Biotin: The conjugation of biotin-azide allows for the strong and specific interaction with streptavidin, which is widely used for the immobilization of oligonucleotides on surfaces and for affinity purification.
Carbohydrates: Glycans and other carbohydrate structures can be linked to DNA to study their interactions with proteins or to target specific cell-surface receptors.
Proteins: Beyond peptides, entire proteins can be conjugated to oligonucleotides, facilitating the creation of antibody-oligonucleotide conjugates for targeted drug delivery or diagnostic assays with dual recognition capabilities. nih.govnih.gov
The ability to create these diverse hybrid constructs is a testament to the robustness and orthogonality of the click reaction, which is made readily accessible on DNA through the use of this compound. cambio.co.uksigmaaldrich.com
Advanced Modification and Structural Studies
Generation of DNA Duplexes with Modified Residues
The incorporation of 5-ethynyl-dU into DNA strands allows for the generation of modified duplexes with unique structural and functional properties. The presence of the C5-alkyne modification in the major groove of the DNA double helix can influence its stability (Tm), conformation, and recognition by enzymes and other proteins. glenresearch.comnih.gov Studies on the thermodynamic stability of DNA duplexes containing C5-substituted pyrimidines have shown that such modifications can either stabilize or destabilize the duplex, depending on the nature of the substituent and the sequence context. nih.govoup.com For instance, small, hydrophobic groups at the C5 position can enhance duplex stability through favorable stacking interactions and the displacement of water molecules from the major groove. glenresearch.com
The generation of these modified duplexes is straightforward using standard solid-phase DNA synthesis with the inclusion of this compound at the desired positions. Structural studies, such as those employing Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are crucial for elucidating the precise conformational changes induced by the 5-ethynyl-dU modification within the DNA duplex. amanote.comresearchgate.net These studies provide insights into how the modification affects parameters like sugar pucker, backbone geometry, and base pairing.
Table 2: Impact of C5-Uridine Modifications on DNA Duplex Stability
| Modification | General Effect on Tₘ | Putative Mechanism | Reference |
| 5-Methyl-dU (Thymidine) | Baseline | Natural base | nih.gov |
| 5-Propynyl-dU | Increase | Enhanced base stacking | glenresearch.com |
| 5-Ethynyl-dU | Variable | Dependent on sequence context | nih.gov |
| 5-Iodo-dU | Decrease | Steric and electronic effects | nih.gov |
Homo-Coupling of Ethynyl-Bearing Oligonucleotides via Diyne Linkages
A fascinating application of terminal alkynes in oligonucleotides is their ability to undergo copper-catalyzed oxidative homo-coupling, often referred to as the Glaser coupling. nih.govresearchgate.net This reaction allows for the linkage of two alkyne-bearing oligonucleotides to form a symmetrical 1,3-diyne (butadiyne) bridge. rsc.orgresearchgate.net An oligonucleotide synthesized with one or more 5-ethynyl-dU residues can, after deprotection of the TIPS group, be subjected to Glaser coupling conditions. This typically involves a copper salt, a base, and an oxidant, such as oxygen from the air. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for Electrochemical Applications of DNA
The ethynyl group on the 5-ethynyl-dU residue serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. nih.govorganic-chemistry.org This reaction enables the formation of a carbon-carbon bond between the terminal alkyne of the modified oligonucleotide and an aryl or vinyl halide. nih.gov This post-synthetic modification strategy opens up avenues for attaching a wide range of functional moieties to DNA, including redox-active molecules that are essential for electrochemical applications. researchgate.netnih.gov
The development of electrochemical DNA sensors is a rapidly advancing field, where the specific hybridization of a probe to a target sequence is converted into a measurable electrical signal. researchgate.netresearchgate.net By incorporating 5-ethynyl-dU into a probe oligonucleotide, it is possible to subsequently use a Sonogashira reaction to attach an electrochemically active reporter molecule. This approach allows for the site-specific labeling of the DNA probe with a moiety that can be easily detected on an electrode surface. Palladium nanoparticles have also been utilized in the fabrication of highly sensitive electrochemical DNA biosensors. researchgate.netnih.gov The ability to perform these advanced chemical modifications directly on synthetic DNA, enabled by reagents like this compound, is critical for the design of next-generation DNA-based diagnostics and biosensors. researchgate.net
Sequential Click Chemistry Applications via Differential Protection
The functionalization of nucleic acids with multiple distinct molecules has become a powerful tool in various fields, including diagnostics, nanotechnology, and molecular biology. A key challenge in achieving such complex functionalization is the ability to introduce different modifications at specific, predefined positions within an oligonucleotide. Sequential click chemistry, employing a strategy of differential protection of reactive groups, offers an elegant solution to this challenge. The use of this compound is integral to these advanced methodologies, providing a robustly protected alkyne that can be unmasked for reaction at a specific point in a multi-step modification sequence.
The core principle of this approach lies in the use of multiple alkyne-modified nucleosides within the same oligonucleotide, each bearing a different protecting group with distinct lability. This orthogonality allows for the selective deprotection and subsequent reaction of one alkyne at a time, while the others remain shielded. This stepwise process enables the precise and controlled introduction of various azide-containing reporters, such as fluorophores, quenchers, or affinity tags.
A notable example of this strategy involves the use of three types of alkyne-modified building blocks incorporated into a single oligonucleotide during solid-phase synthesis: an unprotected alkyne, a trimethylsilyl (B98337) (TMS)-protected alkyne, and a triisopropylsilyl (TIPS)-protected alkyne. acs.orgsoton.ac.uk The differential stability of these protecting groups to specific chemical reagents is the foundation for the sequential click reactions.
The sequential functionalization process unfolds in a stepwise manner:
First Click Reaction: The oligonucleotide containing the three types of alkynes is first subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Under these conditions, only the unprotected alkyne is available to react with the first azide-modified molecule. acs.orgsoton.ac.uk
TMS Deprotection and Second Click Reaction: Following the first reaction, the TMS group is selectively cleaved. This is typically achieved under mild basic conditions, such as treatment with ammonia (B1221849), which does not affect the more robust TIPS protecting group. acs.orgsoton.ac.uk With the second alkyne now exposed, a second CuAAC reaction can be performed with a different azide-functionalized molecule.
TIPS Deprotection and Third Click Reaction: Finally, the highly stable TIPS group is removed. This requires a specific fluoride (B91410) source, most commonly tetrabutylammonium (B224687) fluoride (TBAF). acs.orgsoton.ac.uk The deprotection of the third alkyne allows for the final click reaction with a third, distinct azide.
This "Click-Click-Click" strategy allows for the creation of oligonucleotides with three different modifications at predetermined positions. The robustness of the TIPS protecting group on the 5-ethynyl-dU moiety is critical for the success of this method, ensuring it remains intact through the initial click reaction and the TMS deprotection step.
The table below outlines the orthogonal deprotection strategy for sequential click chemistry.
| Protecting Group | Alkyne Precursor | Deprotection Reagent | Lability | Stage of Reaction |
| None | Unprotected Alkyne | N/A | N/A | First Click Reaction |
| Trimethylsilyl (TMS) | TMS-protected Alkyne | Ammonia | High | Second Click Reaction |
| Triisopropylsilyl (TIPS) | TIPS-protected Alkyne | Tetrabutylammonium Fluoride (TBAF) | Low | Third Click Reaction |
The following table summarizes the key research findings related to this sequential functionalization strategy.
| Step | Reaction | Key Findings |
| 1 | First CuAAC Reaction | The unprotected alkyne reacts efficiently with the first azide-modified reporter group. The TMS and TIPS groups remain intact. |
| 2 | TMS Deprotection | Treatment with ammonia effectively removes the TMS group without premature cleavage of the TIPS group. |
| 3 | Second CuAAC Reaction | The newly exposed alkyne from the TMS deprotection undergoes efficient cycloaddition with a second azide. |
| 4 | TIPS Deprotection | Tetrabutylammonium fluoride (TBAF) is required for the cleavage of the stable TIPS protecting group. |
| 5 | Third CuAAC Reaction | The final alkyne is successfully functionalized in the third click reaction. |
This differential protection strategy highlights the versatility of this compound as a component in advanced nucleic acid functionalization schemes. Its use, in concert with other orthogonally protected alkynes, opens up possibilities for constructing complex, highly tailored DNA and RNA molecules for a wide range of applications.
Impact on Molecular Biology and Genomic Research Tools
Development of Modified Oligonucleotides for Functional Genomics Research
Functional genomics aims to understand the relationship between the genetic information of an organism (genotype) and its functional manifestation (phenotype). azolifesciences.com This field relies heavily on customized nucleic acid tools to probe and manipulate biological systems. TIPS-5-Ethynyl-dU-CE Phosphoramidite (B1245037) is instrumental in the synthesis of these tools. acs.org It allows for the incorporation of a 5-ethynyl-2'-deoxyuridine (B1671113) (5-EdU) moiety into a growing oligonucleotide chain during automated solid-phase synthesis.
Once synthesized, the alkyne group on the EdU residue acts as a chemical "handle." This handle can be specifically targeted in a post-synthetic modification step, most commonly through Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov This reaction allows for the covalent attachment of a wide variety of molecules, such as fluorescent dyes, biotin (B1667282), or other reporter groups, to the oligonucleotide. nih.govbiosearchtech.com These labeled oligonucleotides are essential for various functional genomics applications, including gene expression analysis, cellular imaging, and tracking the localization of specific DNA or RNA sequences within cells. acs.orgnih.gov
Contribution to Advanced Molecular Labeling Techniques
The primary contribution of TIPS-5-Ethynyl-dU-CE Phosphoramidite to molecular labeling lies in its protected alkyne group. The triisopropylsilyl (TIPS) protecting group shields the reactive terminal alkyne during the standard oligonucleotide synthesis and deprotection steps. oup.comresearchgate.netacs.org The unprotected version, 5-Ethynyl-dU-CE Phosphoramidite, is susceptible to a side reaction called base-catalyzed hydration, especially when exposed to strong bases or heat during the deprotection process. nih.govbiosearchtech.comoup.com This hydration converts the alkyne into a methyl ketone, which blocks the subsequent click reaction. nih.govresearchgate.net
By protecting the alkyne, the TIPS group ensures that the chemical handle remains intact and fully reactive for post-synthetic labeling. oup.comacs.org After the oligonucleotide has been synthesized and deprotected, the TIPS group can be cleanly and efficiently removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), revealing the terminal alkyne for the click reaction. oup.comresearchgate.netnih.gov This broader compatibility with standard synthesis protocols makes this compound a more versatile and reliable reagent for creating precisely labeled oligonucleotides for research and development. nih.govmdpi.com
Key Features of this compound in Oligonucleotide Synthesis
| Feature | Description | Advantage |
|---|---|---|
| TIPS Protecting Group | A triisopropylsilyl group attached to the terminal alkyne. | Prevents acid or base-catalyzed hydration of the alkyne during synthesis and deprotection. oup.comacs.org |
| CE Phosphoramidite | A 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite group. | Enables efficient incorporation into the oligonucleotide chain during standard automated DNA synthesis. mdpi.com |
| Post-Synthesis Deprotection | The TIPS group is removed in a separate step after standard oligonucleotide deprotection. | Allows for the use of a wider range of deprotection conditions without damaging the alkyne handle. oup.comacs.org |
| Click Chemistry Compatibility | The deprotected 5-ethynyl-dU residue is ready for CuAAC reaction with azide-modified molecules. | Provides a highly efficient and specific method for attaching labels and other functional moieties. nih.gov |
Implications for Nucleic Acid-Based Diagnostics and Research Tools
The ability to create custom-labeled oligonucleotides has significant implications for the development of nucleic acid-based diagnostics and research tools. acs.orgresearchgate.net The rigid attachment of a label to the nucleobase via the ethynyl (B1212043) linker provides a stable and predictable system for detection. biosearchtech.com For instance, oligonucleotides modified using this compound can be used to create highly specific probes for techniques like Fluorescence in situ hybridization (FISH), which is used to detect and localize specific DNA or RNA sequences within cells and tissues. nih.gov The high efficiency of click chemistry ensures that probes are reliably labeled, leading to improved signal intensity and more sensitive detection in diagnostic assays. nih.gov
DNA origami is a technique where long strands of DNA are folded into precise two- and three-dimensional nanostructures, guided by shorter "staple" strands. These structures have potential applications in various fields, including diagnostics and drug delivery. The functionalization of these DNA nanostructures is crucial for their application. Reagents like this compound are enabling technologies in this area, allowing for the site-specific placement of alkyne groups within the DNA origami structure. These alkyne handles can then be used to attach other molecules, such as diagnostic reporters or therapeutic agents, via click chemistry. This precise control over the placement of functional moieties is a key aspect of creating advanced diagnostic tools based on self-assembled DNA structures. nih.govbiosearchtech.comnih.gov
Enhancement of Oligonucleotide Stability and Binding Affinity
Beyond its role as a chemical handle for labeling, the incorporation of the 5-ethynyl-dU modification into an oligonucleotide can also influence the biophysical properties of the DNA or RNA duplex it forms with a complementary strand. wikipedia.org Modifications to the nucleobase can affect the thermal stability and binding affinity of oligonucleotides, which are critical parameters for applications like antisense therapy, siRNA, and diagnostic probes. wikipedia.orgnih.gov
Research has shown that replacing thymidine (B127349) residues with 5-ethynyl-dU residues can increase the thermal stability of a DNA duplex. biosearchtech.com The melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands, is a key measure of this stability. An increase in Tm indicates a more stable duplex. The stabilization effect is attributed to favorable stacking interactions of the rigid, linear ethynyl group within the DNA double helix. acs.org While the degree of stabilization is reported to be less than that observed with the similar 5-propynyl-dU modification, it is nonetheless a significant property. biosearchtech.com This enhanced stability can improve the specificity and reliability of hybridization-based assays and the efficacy of antisense oligonucleotides.
Impact of 5-Substituted Deoxyuridine Modifications on Duplex Stability
| Modification | Effect on Duplex Tm | Reference |
|---|---|---|
| 5-Ethynyl-dU | Increases duplex stability (stabilization) | biosearchtech.com |
| 5-Propynyl-dU | Imparts a greater increase in duplex stability compared to 5-ethynyl-dU | acs.orgbiosearchtech.com |
Challenges and Future Directions in Tips 5 Ethynyl Du Ce Phosphoramidite Research
Optimization of Click Chemistry Reaction Conditions for Complex Oligonucleotide Architectures
While CuAAC is remarkably efficient, its application to increasingly complex and densely modified oligonucleotides presents unique challenges. acs.org The presence of multiple modifications can create sterically hindered environments, potentially slowing down the reaction kinetics and reducing yields. researchgate.net Future research will focus on optimizing reaction conditions to overcome these hurdles. This includes the development of more effective copper(I)-stabilizing ligands to prevent DNA damage and enhance catalytic turnover. glenresearch.com Furthermore, exploring alternative catalyst systems, such as ruthenium-based catalysts for RuAAC, could offer different reactivity profiles and substrate scope. acs.org The sequential labeling of oligonucleotides using differentially protected alkynes, a "click-click-click" strategy, allows for the introduction of multiple distinct probes. acs.orgrsc.org Fine-tuning the deprotection and click reaction steps for each orthogonally protected alkyne in a multi-modified context is a key area for optimization.
| Parameter | Conventional Conditions | Optimized Conditions for Complex Oligonucleotides |
| Catalyst | Copper(I) salts | Copper(I) with advanced stabilizing ligands (e.g., TBTA) |
| Solvent | Aqueous buffers | Mixed aqueous/organic solvents to improve substrate solubility |
| Temperature | Room temperature | Mild heating to overcome steric hindrance |
| Reaction Time | 30 min - 4 hours | Extended reaction times with real-time monitoring |
Exploration of Novel Bioconjugation Partners and Applications
The ability to introduce a reactive alkyne handle into oligonucleotides with high fidelity opens the door to a vast array of bioconjugation possibilities. lifesynthsolutions.com While fluorescent dyes and biotin (B1667282) are common conjugation partners, the exploration of novel biomolecules is a burgeoning area of research. nih.gov This includes the attachment of peptides and cell-penetrating peptides to enhance cellular uptake, a critical challenge for nucleic acid therapeutics. mdpi.com Conjugation to antibodies or other targeting ligands can enable cell-specific delivery of therapeutic or diagnostic oligonucleotides. nih.gov Furthermore, the attachment of small molecule drugs, photosensitizers, or catalytic moieties can create multifunctional nucleic acid-based tools for a variety of applications.
| Bioconjugation Partner | Potential Application |
| Peptides/Proteins | Enhanced cellular uptake, targeted delivery, enzymatic activity |
| Carbohydrates (e.g., GalNAc) | Targeted delivery to specific cell types (e.g., hepatocytes) nih.govuni-muenchen.de |
| Lipids (e.g., Cholesterol) | Improved pharmacokinetic properties and membrane association nih.gov |
| Small Molecule Drugs | Combination therapy, targeted drug delivery |
| Aptamers | Allosteric modulation, targeted delivery |
Development of High-Throughput Synthesis and Characterization Methods
The increasing demand for modified oligonucleotides in various fields, from diagnostics to materials science, necessitates the development of high-throughput synthesis and characterization methods. Automated DNA synthesizers capable of parallel synthesis in 96-well or even 1536-well formats are becoming more prevalent. nih.govresearchgate.net Integrating the synthesis of oligonucleotides containing TIPS-5-Ethynyl-dU-CE Phosphoramidite (B1245037) into these platforms requires optimization of coupling times and reagent delivery. idtdna.comnih.gov Similarly, high-throughput methods for post-synthetic modification and purification are crucial. nih.gov This could involve automated liquid handling systems for performing click reactions in parallel, followed by high-throughput purification techniques such as solid-phase extraction. For characterization, techniques like mass spectrometry and capillary electrophoresis are being adapted for rapid and reliable analysis of large numbers of modified oligonucleotides. nih.gov
Investigating Steric and Electronic Effects of Alkyne Modifications within Nucleic Acid Structures
The introduction of a bulky TIPS-ethynyl group and the subsequent triazole linkage after click chemistry can influence the structure and function of nucleic acids. wikipedia.org The steric bulk of the modification can affect the local conformation of the DNA or RNA duplex, potentially altering protein-nucleic acid interactions. researchgate.netoup.com Understanding these steric and electronic effects is crucial for the rational design of modified oligonucleotides with specific properties. For instance, the placement of the modification in the major or minor groove of a DNA duplex can have different consequences for the binding of transcription factors or other DNA-binding proteins. gatech.edu Computational modeling and biophysical studies, such as NMR spectroscopy and X-ray crystallography, will be instrumental in elucidating the structural perturbations caused by these modifications and their impact on biological function. oup.com
Potential for Integration in Next-Generation Nucleic Acid Technologies and Therapeutics
TIPS-5-Ethynyl-dU-CE Phosphoramidite is poised to play a significant role in the development of next-generation nucleic acid technologies and therapeutics. nih.govyoutube.com In the realm of diagnostics, oligonucleotides modified with reporter molecules via click chemistry can be used as highly sensitive probes for detecting specific DNA or RNA sequences. nih.gov In therapeutics, the ability to conjugate various functionalities to oligonucleotides opens up new avenues for drug delivery, gene silencing, and aptamer-based therapies. uni-muenchen.de For example, siRNA conjugated to targeting ligands can be directed to specific tissues or cell types, improving efficacy and reducing off-target effects. mdpi.com Furthermore, the robust and versatile nature of click chemistry makes it an ideal tool for the construction of complex DNA nanostructures and materials with programmed functionalities. uni-muenchen.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
